molecular formula C10H11BrO4S B1279102 5-Bromo-2-propionylphenyl methanesulfonate CAS No. 215815-08-0

5-Bromo-2-propionylphenyl methanesulfonate

Cat. No. B1279102
M. Wt: 307.16 g/mol
InChI Key: OTYZMSGPZHZGGI-UHFFFAOYSA-N
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Description

5-Bromo-2-propionylphenyl methanesulfonate is a chemical compound with the molecular formula C10H11BrO4S . It has a molecular weight of 307.16 g/mol . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-propionylphenyl methanesulfonate is 1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3 . The compound has a complexity of 346 .


Physical And Chemical Properties Analysis

5-Bromo-2-propionylphenyl methanesulfonate has a molecular weight of 307.16 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a topological polar surface area of 68.8 Ų .

Scientific Research Applications

Synthesis Applications

  • One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid, such as 5-Bromo-2-propionylphenyl methanesulfonate, is effective for one-pot synthesis of benzoxazoles. It reacts with 2-aminophenol and various carboxylic acids to produce high yields of benzoxazoles, beneficial in synthetic organic chemistry (Kumar, Rudrawar, & Chakraborti, 2008).

Sulfonation Processes

  • Sulfonation of Phenols and Methanesulfonates : Research demonstrates the use of methanesulfonates in sulfonation reactions. For instance, the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid yields sulfonic acids, which is a key process in organic synthesis (Wit, Woldhuis, & Cerfontain, 2010).

Radical Chemistry

  • Mechanism of Radical Reactions : The radical formed by reduction of α-bromoketones like 5-bromo-6-oxo-6-phenylhexyl methanesulfonate with SmI2 has been studied. This research provides insight into the mechanisms of radical reactions in organic chemistry (Aretz, McPeak, Eaton, Eaton, & Cowen, 2018).

properties

IUPAC Name

(5-bromo-2-propanoylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYZMSGPZHZGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448575
Record name 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-propionylphenyl methanesulfonate

CAS RN

215815-08-0
Record name 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-2-hydroxy-phenyl)-propan-1-one (20.0 g, 87.3 mmol) in dichloromethane (100 mL) was added triethylamine (24.3 mL, 174 mmol). The resulting solution was cooled to 0° C. and methanesulfonyl chloride (8.10 mL, 105 mmol) was added dropwise. The reaction was stirred for 30 minutes, poured into 1N aqueous hydrochloric acid (100 mL) and the layers were separated. The aqueous layer was extracted with dichloromethane (50 mL), the organic layers were combined, dried over magnesium sulfate, filtered, and concentrated to an oil which crystallized upon standing. The solid was recrystallized from a 60/40 mixture of ethanol and water (40 mL) to provide methanesulfonic acid 5-bromo-2-propionyl-phenyl ester (21.8 g, 81% yield). 1H NMR (400 MHz, CDCl3) δ 1.17 (t, 3, J=7.3), 2.90 (q, 2, J=7.3), 3.24 (s, 3), 7.51-7.56 (m, 2), 7.59 (d, 1, J=1.3). 13C NMR (100 MHz, CDCl3) δ 8.04, 35.45, 38.51, 128.18, 127.08, 130.60, 130.69, 131.82, 146.15, 200.30. IR 3049, 2940, 1691, 1590, 1343, 959, 886 cm-1. Analysis calculated for C10H12BrO4S: C, 39.10; H, 3.61. Found: C, 38.90; H, 3.70.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Caron, E Vazquez - Synthesis, 1999 - thieme-connect.com
A facile synthesis of substituted 1H-indazole 4 from aryl mesylate 3 is described. The reaction, which proceeds through the intermediate hydrazone, was general with regard to the …
Number of citations: 39 www.thieme-connect.com

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